(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

Catalog No.
S3340566
CAS No.
38805-74-2
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

CAS Number

38805-74-2

Product Name

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

IUPAC Name

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3/t11-,12+/m0/s1

InChI Key

HQWLALHSYXKQIB-NWDGAFQWSA-N

SMILES

COC1=CC=C(C=C1)C2CCCC2O

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC2O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol is a chiral compound characterized by a cyclopentane ring substituted with a 4-methoxyphenyl group and a hydroxyl group at the first carbon. Its molecular formula is C₁₂H₁₆O₂, and it features a specific stereochemistry denoted by the (1R,2S) configuration. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

Medicinal Chemistry:

The structural features of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol share similarities with certain bioactive molecules. This has led to theoretical investigations into its potential as a lead compound for drug discovery. Studies suggest the possibility of its application in areas like:

  • Anti-inflammatory drugs: The presence of the cyclopentane ring and the methoxy group suggests potential anti-inflammatory properties, similar to other cyclopentane-based anti-inflammatory drugs. However, further research is needed to validate this hypothesis.
  • Neurological disorders: The molecule's potential ability to interact with specific receptors in the central nervous system is being explored for applications in treating neurological disorders. However, this research is still in the early stages, and further studies are needed to determine its efficacy and safety.

Material Science:

The potential applications of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol in material science are also being explored. Its chiral nature and specific functional groups suggest potential use in:

  • Asymmetric synthesis: The molecule's chiral center could be utilized as a catalyst or reactant in the development of new materials with specific properties []. However, further research is needed to understand its efficiency and suitability for this application.
  • Liquid crystals: The combination of the aromatic ring and the cyclopentane ring could potentially contribute to the formation of liquid crystals with unique properties. However, this application is also in the early stages of exploration, and further studies are needed to confirm its feasibility.
Typical of alcohols and aromatic compounds. Notably, it can undergo:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Oxidation: Conversion to ketones or aldehydes under appropriate conditions.
  • Substitution Reactions: The hydroxyl group can be substituted by halides or other nucleophiles.

The reactions involving (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol often leverage its hydroxyl group for functionalization, which is crucial for developing derivatives with enhanced properties.

Research indicates that (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol exhibits significant biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This enzyme is implicated in various inflammatory processes and neurological conditions. Compounds that inhibit PDE4 are considered potential therapeutic agents for treating asthma, chronic obstructive pulmonary disease, and depression .

The synthesis of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol can be achieved through several methods:

  • Cyclization Reactions: Starting from suitable precursors like 4-methoxyphenyl derivatives and cyclopentene intermediates.
  • Chiral Catalysis: Utilizing chiral catalysts to ensure the formation of the desired stereoisomer during synthesis.
  • Reduction Reactions: Reduction of corresponding ketones or aldehydes can also yield this alcohol.

Specific synthetic routes may vary based on the desired yield and purity of the final product .

(1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol has potential applications in:

  • Pharmaceutical Development: As a lead compound for creating new drugs targeting PDE4 and related pathways.
  • Material Science: Its derivatives may be used in polymerization processes or as intermediates in organic synthesis.
  • Biochemical Research: Studying its interaction with biological targets could provide insights into its mechanism of action.

Interaction studies have shown that (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol interacts with various biological molecules, influencing signaling pathways associated with inflammation and cellular responses. These studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.

Several compounds share structural similarities with (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol, including:

Compound NameStructure TypeUnique Features
2-(4-fluorophenyl)cyclopentan-1-olCyclopentanol derivativeContains a fluorine substituent enhancing activity
2-(3-methoxyphenyl)cyclopentan-1-olCyclopentanol derivativeDifferent methoxy position affecting properties
2-(4-hydroxyphenyl)cyclopentan-1-olCyclopentanol derivativeHydroxyl substitution may alter solubility

The uniqueness of (1R,2S)-2-(4-methoxyphenyl)cyclopentan-1-ol lies in its specific stereochemistry and the presence of the methoxy group at the para position of the phenyl ring, which significantly influences its biological activity compared to other similar compounds .

XLogP3

2.2

Wikipedia

(1R,2S)-2-(4-Methoxyphenyl)cyclopentan-1-ol

Dates

Modify: 2023-08-19

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